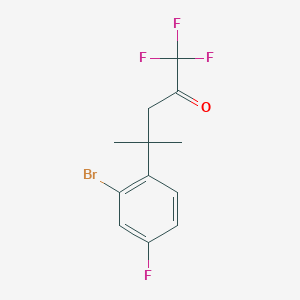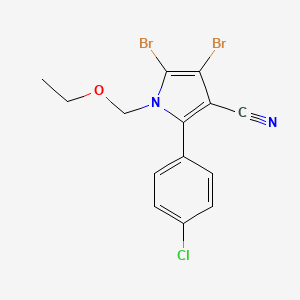
4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the pyrrole family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the pyrrole ring.
Substitution: Introduction of the 4-chlorophenyl group.
Alkylation: Addition of the ethoxymethyl group.
Nitrile Formation: Introduction of the cyano group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These targets might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dibromo-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile: Lacks the ethoxymethyl group.
4,5-Dibromo-2-(4-methylphenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile: Has a methyl group instead of a chlorine atom.
Uniqueness
4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C14H11Br2ClN2O |
|---|---|
Peso molecular |
418.51 g/mol |
Nombre IUPAC |
4,5-dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H11Br2ClN2O/c1-2-20-8-19-13(9-3-5-10(17)6-4-9)11(7-18)12(15)14(19)16/h3-6H,2,8H2,1H3 |
Clave InChI |
NNXQHXNMLLLFCR-UHFFFAOYSA-N |
SMILES canónico |
CCOCN1C(=C(C(=C1Br)Br)C#N)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


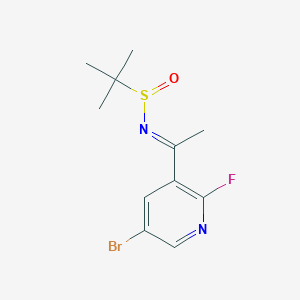
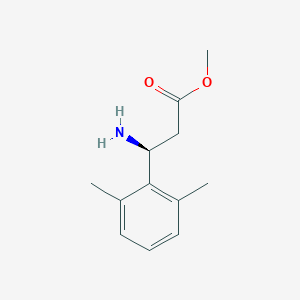
![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)
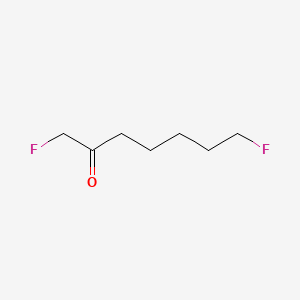

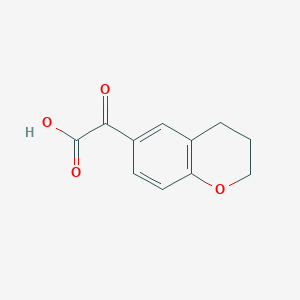
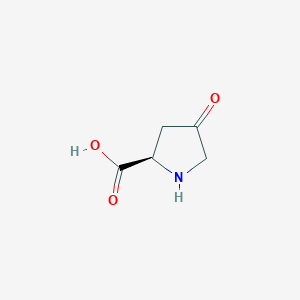
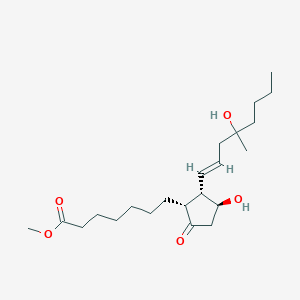
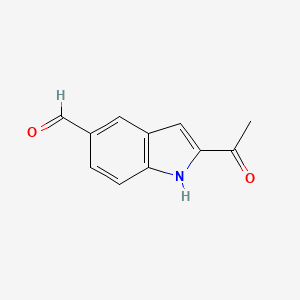
![1-(Benzo[b]thiophen-7-yl)ethan-1-ol](/img/structure/B15201926.png)


